molecular formula C17H23NO11 B590282 Methocarbamol β-D-Glucuronide Sodium Salt(Mixture of Diastereromers) CAS No. 56305-74-9

Methocarbamol β-D-Glucuronide Sodium Salt(Mixture of Diastereromers)

Cat. No.: B590282
CAS No.: 56305-74-9
M. Wt: 417.4 g/mol
InChI Key: AWABFKBRFKCYRC-YKUFYHOPSA-N
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Description

Methocarbamol β-D-Glucuronide Sodium Salt (Mixture of Diastereromers) is a biochemical compound used primarily in proteomics research. It is a derivative of methocarbamol, a muscle relaxant, and is conjugated with β-D-glucuronic acid. This compound is often used in research settings to study the metabolism and pharmacokinetics of methocarbamol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methocarbamol β-D-Glucuronide Sodium Salt involves the conjugation of methocarbamol with β-D-glucuronic acid. The reaction typically occurs under mild conditions to preserve the integrity of both the methocarbamol and the glucuronic acid moieties. The process involves the activation of the carboxyl group of glucuronic acid, followed by its reaction with the hydroxyl group of methocarbamol.

Industrial Production Methods

Industrial production of Methocarbamol β-D-Glucuronide Sodium Salt is carried out in controlled environments to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The final product is often lyophilized to obtain a stable, dry powder form that can be easily stored and transported.

Chemical Reactions Analysis

Types of Reactions

Methocarbamol β-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release methocarbamol and glucuronic acid.

    Oxidation: Under oxidative conditions, the methocarbamol moiety can be oxidized to form various metabolites.

    Reduction: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the compound.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

Major Products Formed

    Hydrolysis: Methocarbamol and β-D-glucuronic acid.

    Oxidation: Various oxidized metabolites of methocarbamol.

    Reduction: Reduced forms of methocarbamol.

Scientific Research Applications

Methocarbamol β-D-Glucuronide Sodium Salt is used in various scientific research applications, including:

    Chemistry: Studying the metabolic pathways and degradation products of methocarbamol.

    Biology: Investigating the role of glucuronidation in drug metabolism.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of methocarbamol.

    Industry: Developing new formulations and delivery methods for methocarbamol.

Comparison with Similar Compounds

Similar Compounds

    Methocarbamol: The parent compound, used as a muscle relaxant.

    Glucuronides of Other Drugs: Similar compounds where drugs are conjugated with glucuronic acid for metabolic studies.

Uniqueness

Methocarbamol β-D-Glucuronide Sodium Salt is unique due to its specific combination of methocarbamol and β-D-glucuronic acid. This conjugation allows for detailed studies of methocarbamol’s metabolism and provides insights into the role of glucuronidation in drug clearance.

Properties

CAS No.

56305-74-9

Molecular Formula

C17H23NO11

Molecular Weight

417.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C17H23NO11/c1-25-9-4-2-3-5-10(9)26-6-8(7-27-17(18)24)28-16-13(21)11(19)12(20)14(29-16)15(22)23/h2-5,8,11-14,16,19-21H,6-7H2,1H3,(H2,18,24)(H,22,23)/t8?,11-,12-,13+,14-,16+/m0/s1

InChI Key

AWABFKBRFKCYRC-YKUFYHOPSA-N

SMILES

COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

2-[(Aminocarbonyl)oxy]-1-[(2-methoxyphenoxy)methyl]ethyl β-D-Glucopyranosiduronic Acid Sodium Salt;  Methocarbamol Glucuronide Sodium; 

Origin of Product

United States

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